molecular formula C17H21F3N6 B6472844 N,N,6-trimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2640885-46-5

N,N,6-trimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6472844
CAS No.: 2640885-46-5
M. Wt: 366.4 g/mol
InChI Key: NDZHCQUVPGXHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,6-trimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H21F3N6 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.17797918 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N,6-trimethyl-2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N6/c1-12-10-15(24(2)3)23-16(22-12)26-8-6-25(7-9-26)13-4-5-21-14(11-13)17(18,19)20/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZHCQUVPGXHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,6-trimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C17H21F3N6
  • Molecular Weight: 366.4 g/mol
  • CAS Number: 2549008-56-0
  • IUPAC Name: N,N,6-trimethyl-2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-amine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors, influencing cellular signaling pathways. The trifluoromethyl group and piperazine moiety are critical for enhancing its binding affinity and selectivity towards these targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria, including Gram-positive and Gram-negative organisms.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
AE. coli200 nM
BS. aureus1.4 μM
CP. aeruginosa200 nM

Anticancer Activity

Some derivatives have also been investigated for their anticancer potential. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways.

Study 1: Antibacterial Screening

A study assessed the antibacterial activity of several pyrimidine derivatives, including this compound, using the agar disc-diffusion method. The results indicated that the compound exhibited significant inhibition against E. coli and S. aureus, with MIC values comparable to established antibiotics .

Study 2: Anticancer Mechanisms

In another investigation focusing on cancer cell lines, the compound was shown to inhibit cell proliferation through cell cycle arrest and induction of apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and Western blotting for apoptosis-related protein expression .

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